molecular formula C8H7N3O2 B1488333 4-amino-1H-indazole-5-carboxylic acid CAS No. 81115-63-1

4-amino-1H-indazole-5-carboxylic acid

Cat. No.: B1488333
CAS No.: 81115-63-1
M. Wt: 177.16 g/mol
InChI Key: HBADENBPCXQSSS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 4-amino-1H-indazole-5-carboxylic acid under IUPAC guidelines. The indazole core consists of a benzene ring fused to a pyrazole ring, with the "1H" designation specifying that the prototropic hydrogen resides on the nitrogen at position 1 of the pyrazole moiety. Substituents are numbered such that the amino group (-NH₂) occupies position 4, while the carboxylic acid (-COOH) is at position 5 (Figure 1). This nomenclature aligns with priority rules that prioritize functional groups in descending order of carboxylic acid > amine > heterocyclic parent structure.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₇N₃O₂ , derived from:

  • 8 carbon atoms (6 aromatic + 2 from carboxylic acid)
  • 7 hydrogen atoms (5 aromatic + 2 from NH₂ and COOH)
  • 3 nitrogen atoms (2 in the pyrazole ring + 1 in the amino group)
  • 2 oxygen atoms (from the carboxylic acid group).

The molecular weight is 177.16 g/mol , calculated as:
$$
(12.01 \times 8) + (1.01 \times 7) + (14.01 \times 3) + (16.00 \times 2) = 177.16 \, \text{g/mol}
$$

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, analogous indazole derivatives exhibit monoclinic crystal systems with space group P2₁/c . For example, methyl-substituted indazoles display unit cell parameters of:

  • $$ a = 3.793 \, \text{Å} $$
  • $$ b = 12.200 \, \text{Å} $$
  • $$ c = 16.675 \, \text{Å} $$
  • $$ \beta = 95.72^\circ $$
  • Volume $$ V = 767.7 \, \text{Å}^3 $$.

The carboxylic acid group typically forms a dihedral angle of ~87° with the indazole plane, as observed in structurally related compounds. Intermolecular hydrogen bonds between the carboxylic acid O-H and pyrazole N1 stabilize the lattice.

Spectroscopic Characterization

1H NMR

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):

  • NH₂ group : δ 6.8–7.2 ppm (broad singlet, exchangeable)
  • Aromatic protons :
    • H-3: δ 8.1–8.3 ppm (singlet)
    • H-6: δ 7.5–7.7 ppm (doublet, $$ J = 8.4 \, \text{Hz} $$)
    • H-7: δ 7.3–7.5 ppm (triplet, $$ J = 7.8 \, \text{Hz} $$)
  • COOH proton : δ 12.5–13.0 ppm (broad singlet, exchangeable).

13C NMR

  • Carboxylic acid carbonyl : δ 167–170 ppm
  • Aromatic carbons :
    • C-3a: δ 140–145 ppm
    • C-7a: δ 135–138 ppm
  • Amino-bearing carbon (C-4) : δ 125–128 ppm.

IR Spectroscopy

  • N-H stretch (NH₂) : 3300–3500 cm⁻¹
  • O-H stretch (COOH) : 2500–3000 cm⁻¹ (broad)
  • C=O stretch : 1680–1720 cm⁻¹
  • Aromatic C=C/C=N stretches : 1450–1600 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₓ (methanol) : 270–280 nm (π→π* transitions in the indazole core)
  • Shoulder at 310–320 nm : n→π* transitions involving the carboxylic acid and amino groups.

Tautomeric Behavior and Prototropic Equilibria

Indazoles exhibit 1H ↔ 2H tautomerism , but the 1H form dominates due to greater aromatic stabilization. For this compound:

  • 1H-tautomer stability : ~4 kcal/mol lower in energy than the 2H form.
  • Equilibrium influence : The electron-donating amino group at C4 further stabilizes the 1H tautomer, while the electron-withdrawing carboxylic acid at C5 minimally perturbs the equilibrium.

Prototropic equilibria involve acid-base interactions:

  • Carboxylic acid deprotonation : pKa ~2.5–3.5 (COOH → COO⁻)
  • Amino group protonation : pKa ~4.5–5.5 (NH₂ → NH₃⁺).

In aqueous solution, the zwitterionic form (COO⁻, NH₃⁺) predominates at neutral pH, as confirmed by pH-dependent NMR shifts.

Properties

IUPAC Name

4-amino-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBADENBPCXQSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization Approach (Adapted from Related Benzofuran Analogues)

Though direct literature on this compound is limited, insights can be drawn from closely related heterocyclic syntheses such as 4-amino-5-halogenobenzofuran-7-carboxylic acid (a structural analog), which share similar synthetic challenges.

A recently patented method for a related compound involves:

Step Reaction Description Key Reagents Conditions Yield (%)
1 Halogenation of protected amino-hydroxybenzoic acid/ester N-halosuccinimide (NCS, NBS), organic solvent (1,2-dichloroethane) 80-85°C, 4 h High (not specified)
2 Coupling with trialkylsilyl acetylene Pd catalyst, CuI, organic base, acetonitrile 45-70°C, heating Moderate to high
3 Deprotection and hydrolysis Inorganic base (NaOH, KOH), aqueous dioxane 60-85°C (deprotection), RT (hydrolysis) Overall >51%

This three-step process yields the target halogenated heterocyclic acid with improved efficiency and purity compared to older methods.

Notes:

  • The halogenation step introduces reactive sites for subsequent coupling.
  • The coupling step forms the heterocyclic ring system via Sonogashira-type reaction.
  • Deprotection/hydrolysis liberates the free amino and carboxyl groups.

Stock Solution Preparation and Solubility Considerations

For practical laboratory use, preparation of stock solutions of this compound is crucial. Data from GlpBio provide detailed molarity and solvent volume relationships for preparing solutions at different concentrations:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 5.6446 1.1289 0.5645
5 28.2231 5.6446 2.8223
10 56.4461 11.2892 5.6446

Physical methods such as vortexing, ultrasound, or hot water bath are recommended to aid dissolution. For in vivo formulations, stepwise addition of solvents like DMSO, PEG300, Tween 80, and water or corn oil is advised to maintain solution clarity.

Comparative Analysis of Preparation Methods

Feature Traditional Multi-step Synthesis Improved Halogenation-Coupling-Deprotection Route
Number of Steps >5 (including protection, chlorination, iodination, coupling, ring closure) 3 main steps: halogenation, coupling, deprotection
Overall Yield ~22-24% (gram to kilogram scale) >51% total yield
Raw Material Cost Higher due to multiple reagents and steps Lower, uses readily available reagents
Purification Complexity High, due to multiple byproducts Lower, fewer byproducts
Scalability Challenging Amenable to kilogram scale production
Environmental Impact Higher solvent and reagent use More eco-friendly, less waste

Research Findings and Practical Recommendations

  • The improved synthetic route significantly enhances yield and reduces cost, making it suitable for industrial-scale production.
  • The use of N-halosuccinimide reagents allows selective halogenation, facilitating ring closure.
  • Palladium-catalyzed coupling with trialkylsilyl acetylene is efficient under mild heating.
  • Deprotection under alkaline conditions is straightforward and compatible with scale-up.
  • Solvent choice (e.g., 1,2-dichloroethane for halogenation, acetonitrile for coupling) is flexible but influences reaction kinetics and purity.
  • Stock solution preparation data support reproducible use in biochemical assays and formulation.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temperature Time Notes
Halogenation NCS/NBS 1,2-dichloroethane 80-85°C 4 h Molar ratio 1:2-3 (substrate:halogenating agent)
Coupling Trialkyl acetylene silicon, Pd catalyst, CuI, base Acetonitrile 45-70°C Several hours Pd catalyst: 0.03-0.08 eq; base: 3-10 eq
Deprotection/Hydrolysis NaOH, KOH, or carbonate bases Dioxane/water 60-85°C (deprotection) or RT (hydrolysis) Variable Molar ratio 1:3-15 (substrate:base)

Scientific Research Applications

Medicinal Chemistry

4-Amino-1H-indazole-5-carboxylic acid has shown promise as a potential therapeutic agent due to its ability to inhibit various enzymes and receptors involved in disease pathways. Notably:

  • Cancer Treatment : The compound exhibits inhibitory effects on protein kinases, which are critical in cancer signaling pathways. It has been evaluated for its anti-proliferative activities in human colorectal cancer cells (HCT116), where it suppressed IDO1 protein expression, leading to G2/M cell cycle arrest .
  • Neurological Disorders : Research indicates that derivatives of this compound may act as agonists for the α7 nicotinic acetylcholine receptor, suggesting potential applications in treating neurological conditions .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains. A study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with varying zones of inhibition depending on the concentration used .

CompoundZone of Inhibition (mm)
This compound10 (E. coli)
Penicillin35 (E. coli)

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and pharmaceuticals .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, correlating with their structural modifications .

Case Study 2: Enzyme Inhibition

In another study, researchers explored the interaction of this compound with cyclooxygenase-2 (COX-2), demonstrating its potential as an anti-inflammatory agent by inhibiting COX-2 activity . This finding supports its application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole Derivatives

1H-Indazole-5-Carboxylic Acid
  • Structure: Lacks the amino group at position 4.
  • Properties: Reduced hydrogen-bonding capacity compared to the amino-substituted analog. Molecular weight: 176.17 g/mol (C8H6N2O2).
  • Applications : Used as a precursor in synthesizing more complex indazole derivatives .
5-Methyl-1H-Indazole-4-Carboxylic Acid
  • Structure : Methyl group at position 5 and carboxylic acid at position 4 (positional isomer).
  • Properties : Increased hydrophobicity due to the methyl group. Molecular weight: 176.17 g/mol (C9H8N2O2).
  • Synthesis : Derived from indazole scaffolds with alkylation steps .
4-CHLORO-5-METHOXY-1H-INDAZOLE
  • Structure : Chloro and methoxy substituents at positions 4 and 5.
  • Properties : Higher lipophilicity and altered electronic profile. Molecular formula: C8H7ClN2O.
  • Applications : Explored in biochemical assays as a halogenated analog .

Imidazole Derivatives

4-Cyano-1H-Imidazole-5-Carboxylic Acid
  • Structure: Cyano group at position 4 instead of amino.
  • Properties : Strong electron-withdrawing effect; molecular weight: 137.10 g/mol (C5H3N3O2).
Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate
  • Structure : Methyl group at position 4 and ethyl ester at position 5.
  • Properties : Improved solubility in organic solvents due to the ester group. Melting point: 206°C.
  • Applications : Intermediate in prodrug synthesis .
5-Amino-1-Benzyl-1H-Imidazole-4-Carboxylic Acid
  • Structure: Benzyl group at position 1 and amino group at position 5.
  • Properties : Increased steric bulk and lipophilicity. CAS: 228262-99-5.
  • Synthesis : Involves benzyl protection strategies .

Structural and Functional Analysis

Substituent Effects
  • Amino Group (Position 4): Enhances hydrogen-bonding capacity and basicity, critical for interactions in biological targets (e.g., enzyme active sites) .
  • Carboxylic Acid (Position 5) : Provides acidity (pKa ~2–3) and coordination sites for metal ions, useful in catalysis or materials science .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Amino-1H-indazole-5-carboxylic acid C8H7N3O2 177.16 Not reported -NH2 (C4), -COOH (C5)
1H-Indazole-5-carboxylic acid C8H6N2O2 162.15 Not reported -COOH (C5)
4-Cyano-1H-imidazole-5-carboxylic acid C5H3N3O2 137.10 Not reported -CN (C4), -COOH (C5)
5-Methyl-1H-indazole-4-carboxylic acid C9H8N2O2 176.17 Solid form -CH3 (C5), -COOH (C4)

Biological Activity

4-Amino-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring with amino and carboxylic acid functional groups, which contribute to its biological properties. The structural formula is represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

1. Anticancer Activity

Research has highlighted the anticancer potential of this compound derivatives. A study evaluated the antiproliferative effects of various indazole derivatives on cancer cell lines, including KATO-III and MCF-7. The results indicated significant activity with IC50 values ranging from 25.5 to 432.5 μM, suggesting that modifications to the indazole structure can enhance anticancer efficacy .

CompoundCell LineIC50 (μM)
1H-Benzo[f]indazole-4,9-dione derivativeKATO-III60.3 - 326.6
1H-Benzo[f]indazole-4,9-dione derivativeMCF-727.5 - 415.9

2. Anti-inflammatory Activity

The anti-inflammatory properties of related indazole compounds have been explored through various models, such as the carrageenan-induced edema test. For instance, certain tetrahydro-indazole derivatives exhibited notable anti-inflammatory activity with an ED50 value of 3.5 mg/kg, indicating their potential as therapeutic agents for inflammatory diseases .

3. Neuroprotective Effects

This compound has been investigated for its role as an inhibitor of d-amino acid oxidase (DAAO), which is crucial in the metabolism of d-amino acids like d-serine—important for neurotransmission and cognitive functions. In vivo studies have shown that derivatives can increase plasma levels of d-serine, suggesting neuroprotective effects that may benefit conditions like schizophrenia.

Case Study 1: Anticandidal Activity

A series of indazole derivatives were tested against Candida species, revealing that specific substitutions on the indazole scaffold could enhance antifungal activity. For example, a compound with a carboxylic acid group demonstrated significant inhibition against Candida albicans, reinforcing the importance of structural modifications for therapeutic efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of indazole derivatives with target proteins associated with cancer and inflammation. These studies identified key interactions that contribute to the biological activity of these compounds, providing insights for further drug design .

Q & A

Q. What synthetic routes are recommended for preparing 4-amino-1H-indazole-5-carboxylic acid?

A common approach involves condensation reactions of substituted indazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolone in acetic acid with sodium acetate as a catalyst can yield structurally analogous compounds . Purification typically involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures. Optimization of reaction time (3–5 hours) and stoichiometric ratios (1.1:1 aldehyde-to-amine) is critical for yield improvement.

Q. How can the purity and structural integrity of this compound be confirmed?

Methodological validation includes:

  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve crystal structures .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm proton environments and carbonyl/carboxylic acid groups.
  • Chromatography : HPLC with UV detection to assess purity, using reverse-phase C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .

Q. What are the key spectral characteristics for identifying this compound?

Key features include:

  • IR : Strong absorption bands at ~1700 cm1^{-1} (carboxylic acid C=O) and ~3400 cm1^{-1} (N-H stretching).
  • NMR : Aromatic protons in the indazole ring (δ 7.0–8.5 ppm), carboxylic acid proton (δ ~12 ppm, broad), and amino group protons (δ ~5–6 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Temperature control : Lowering reflux temperatures (e.g., 80–100°C) may reduce side reactions like over-alkylation.
  • Catalyst screening : Test alternatives to sodium acetate (e.g., pyridine or triethylamine) to improve regioselectivity .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What computational methods are suitable for studying electronic properties or reaction mechanisms?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms provides accurate thermochemical data for reaction pathways and electronic structure analysis. Basis sets like 6-31G(d,p) are recommended for geometry optimization . For non-covalent interactions (e.g., hydrogen bonding in crystals), dispersion-corrected functionals (e.g., ωB97X-D) are preferable.

Q. How can discrepancies in spectroscopic data be resolved?

  • Cross-validation : Compare experimental NMR/X-ray data with computational predictions (DFT or molecular dynamics simulations) .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths or angles, especially for tautomeric forms .
  • Isotopic labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs to assign overlapping signals in complex spectra .

Q. What strategies improve stability during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the carboxylic acid group.
  • Temperature : Maintain at –20°C in desiccated conditions; avoid repeated freeze-thaw cycles .
  • Buffering : Formulate as a sodium or potassium salt to enhance aqueous stability .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

  • Functionalization : Introduce substituents at the indazole N1 or C4 positions via alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate pharmacokinetic properties .

Data Analysis and Contradictions

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

  • Multi-method validation : Cross-reference X-ray data (bond lengths, angles) with DFT-optimized geometries .
  • Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., rotameric states) .

Q. What experimental controls are essential for reproducibility in synthesis?

  • Blank reactions : Exclude reagents to identify contamination sources.
  • Isotope dilution : Use 13^{13}C-labeled starting materials to trace reaction pathways and byproduct origins .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-amino-1H-indazole-5-carboxylic acid

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